2-Ethenylsulfinyl-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethenylsulfinyl-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This compound is characterized by the presence of a vinylsulfinyl group attached to the benzothiazole core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethenylsulfinyl-1,3-benzothiazole typically involves the reaction of 2-mercaptobenzothiazole with vinyl sulfoxide. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the vinylsulfinyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethenylsulfinyl-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The vinylsulfinyl group can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the vinylsulfinyl group to a vinylsulfide.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Vinylsulfide derivatives.
Substitution: Halogenated or nitrated benzothiazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-Ethenylsulfinyl-1,3-benzothiazole has found applications in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for certain diseases, including cancer.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Ethenylsulfinyl-1,3-benzothiazole involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the disruption of normal cellular processes. The vinylsulfinyl group is believed to play a crucial role in its activity, potentially through the formation of reactive intermediates that can modify biomolecules.
Vergleich Mit ähnlichen Verbindungen
2-(Vinylsulfanyl)-1,3-benzothiazole: Similar structure but with a sulfanyl group instead of a sulfinyl group.
2-(Vinylsulfonyl)-1,3-benzothiazole: Contains a sulfonyl group, which is a more oxidized form of the sulfinyl group.
Uniqueness: 2-Ethenylsulfinyl-1,3-benzothiazole is unique due to the presence of the vinylsulfinyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
13604-19-8 |
---|---|
Molekularformel |
C9H7NOS2 |
Molekulargewicht |
209.281 |
IUPAC-Name |
2-ethenylsulfinyl-1,3-benzothiazole |
InChI |
InChI=1S/C9H7NOS2/c1-2-13(11)9-10-7-5-3-4-6-8(7)12-9/h2-6H,1H2 |
InChI-Schlüssel |
VPEBNYFNQLYWPR-UHFFFAOYSA-N |
SMILES |
C=CS(=O)C1=NC2=CC=CC=C2S1 |
Synonyme |
Benzothiazole, 2-(vinylsulfinyl)- (8CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.